Rolitetracyclin

Übersicht

Beschreibung

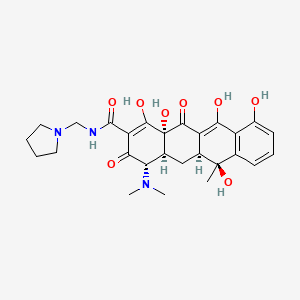

Rolitetracyclin ist ein halbsynthetisches Breitband-Tetracyclin-Antibiotikum. Es wird aus Tetracyclin durch eine Mannich-Reaktion mit Pyrrolidin und Formaldehyd gewonnen. This compound wird hauptsächlich als antibakterielles Medikament, als Hemmstoff der Proteinsynthese, als Antiprotozoenmittel und als Prodrug verwendet .

Wissenschaftliche Forschungsanwendungen

Rolitetracyclin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien zu Tetracyclin-Antibiotika und deren Derivaten verwendet.

Biologie: this compound wird in der Forschung zur Hemmung der bakteriellen Proteinsynthese und zu Antibiotikaresistenzmechanismen eingesetzt.

Medizin: Es wird zur Behandlung von Infektionen verwendet, die durch empfindliche Bakterienstämme verursacht werden, insbesondere in Fällen, die hohe Konzentrationen erfordern oder wenn eine orale Verabreichung nicht praktikabel ist

Wirkmechanismus

This compound diffundiert passiv durch Porin-Kanäle in der Bakterienmembran und bindet reversibel an die 30S-ribosomale Untereinheit. Diese Bindung verhindert die Anlagerung von Transfer-RNA an den Messenger-RNA-Ribosomen-Komplex und stört so die Proteinsynthese. Die primären molekularen Zielstrukturen sind das 30S-ribosomale Protein S9 und die 16S-ribosomale RNA .

Wirkmechanismus

Target of Action

Rolitetracycline, a broad-spectrum tetracycline antibiotic, primarily targets the 30S ribosomal protein S9 and 16S ribosomal RNA in bacteria . These targets play a crucial role in bacterial protein synthesis.

Mode of Action

Rolitetracycline operates by passively diffusing through porin channels in the bacterial membrane. It then reversibly binds to the 30S ribosomal subunit, which prevents the binding of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Rolitetracycline is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal process of protein synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

Rolitetracycline belongs to Group 1 tetracyclines, characterized by poor absorption after food .

Result of Action

The result of Rolitetracycline’s action is the inhibition of bacterial protein synthesis, which leads to the cessation of bacterial growth. This makes it effective as a broad-spectrum antibiotic, especially in cases requiring high concentrations or when oral administration is impractical .

Action Environment

The action of Rolitetracycline, like other tetracyclines, can be influenced by environmental factors. For instance, the presence of tetracycline antibiotics in the environment can pose a threat to aquatic and terrestrial biodiversity due to their widespread use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may disrupt the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .

Biochemische Analyse

Biochemical Properties

Rolitetracycline interacts with the 30S ribosomal subunit in bacteria . It passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit . This prevents the binding of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis .

Cellular Effects

Rolitetracycline exerts its effects on various types of cells, primarily bacteria. By interfering with protein synthesis, Rolitetracycline inhibits the growth and proliferation of bacteria . This includes both gram-positive and gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of Rolitetracycline involves its binding to the 30S ribosomal subunit . This binding prevents the attachment of tRNA to the mRNA-ribosome complex, thus inhibiting protein synthesis . This action is reversible, allowing Rolitetracycline to exert its effects in a controlled manner .

Temporal Effects in Laboratory Settings

It is known that Rolitetracycline is more soluble and possibly less irritating to tissue than tetracycline . This suggests that Rolitetracycline may have a more stable profile and less degradation over time .

Dosage Effects in Animal Models

Like other tetracyclines, Rolitetracycline is likely to exhibit a dose-dependent effect, with increased efficacy at higher doses and potential for toxicity at excessively high doses .

Metabolic Pathways

It is known that Rolitetracycline is a semisynthetic derivative of tetracycline . Therefore, it is likely that Rolitetracycline shares similar metabolic pathways with other tetracyclines .

Transport and Distribution

Rolitetracycline is transported into bacterial cells through passive diffusion via porin channels in the bacterial membrane . Once inside the cell, Rolitetracycline binds to the 30S ribosomal subunit, which is distributed throughout the cell .

Subcellular Localization

The subcellular localization of Rolitetracycline is primarily at the ribosomes within bacterial cells . By binding to the 30S ribosomal subunit, Rolitetracycline is able to exert its effects on protein synthesis directly at the site of action .

Vorbereitungsmethoden

Rolitetracyclin wird aus Tetracyclin durch Kondensation mit Pyrrolidin und Formaldehyd synthetisiert. Der Prozess beinhaltet die Reaktion von Tetracyclin mit Methylen-bis-Pyrrolidin und Formaldehyd oder Paraformaldehyd. Diese Reaktion wird typischerweise in einem inerten organischen Lösungsmittel wie Ethanol unter Rückflussbedingungen durchgeführt .

Analyse Chemischer Reaktionen

Rolitetracyclin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen sind bei this compound weniger verbreitet.

Substitution: Die Mannich-Reaktion, die bei seiner Synthese verwendet wird, ist eine Substitutionsreaktion, bei der die Aminogruppe von Tetracyclin durch eine Pyrrolidinylmethylgruppe substituiert wird

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Formaldehyd, Paraformaldehyd und Pyrrolidin. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst .

Vergleich Mit ähnlichen Verbindungen

Rolitetracyclin gehört zur Klasse der Tetracyclin-Antibiotika, zu denen Verbindungen wie diese gehören:

- Tetracyclin

- Oxytetracyclin

- Chlortetracyclin

- Demeclocyclin

- Lymecyclin

- Methacyclin

- Doxycyclin

- Minocyclin

Im Vergleich zu diesen Verbindungen ist this compound aufgrund seiner halbsynthetischen Natur und seiner spezifischen Verwendung in Fällen, die hohe Konzentrationen oder eine parenterale Verabreichung erfordern, einzigartig .

Eigenschaften

IUPAC Name |

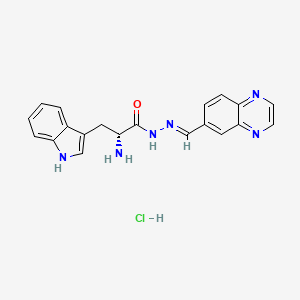

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQRPFTXKQQLJF-IAHYZSEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20685-78-3 (mononitrate), 7681-32-5 (nitrate) | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023568 | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic used especially for parenteral administration in cases requiring high concentrations or when oral administration is impractical. Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis. | |

| Record name | Rolitetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

751-97-3 | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolitetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROLITETRACYCLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rolitetracycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLITETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.